(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid
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Overview
Description
(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with tert-butyl and hydroxyl substituents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions
(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or boronates.
Substitution: Ethers or esters.
Scientific Research Applications
(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of (3-(Tert-butyl)-2-hydroxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The compound can also participate in catalytic cycles, where it acts as a ligand or a reactant in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar structure but lacks the hydroxyl group.
3-Nitrophenylboronic acid: Contains a nitro group instead of a tert-butyl group.
Phenylboronic acid: The simplest boronic acid derivative without any substituents
Uniqueness
(3-(Tert-butyl)-2-hydroxyphenyl)boronic acid is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis .
Properties
Molecular Formula |
C10H15BO3 |
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Molecular Weight |
194.04 g/mol |
IUPAC Name |
(3-tert-butyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-5-4-6-8(9(7)12)11(13)14/h4-6,12-14H,1-3H3 |
InChI Key |
GXRDCSIORBYNOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(C)(C)C)O)(O)O |
Origin of Product |
United States |
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